molecular formula C19H22O4 B8677527 ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate

ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate

Cat. No. B8677527
M. Wt: 314.4 g/mol
InChI Key: XDVPRNCVGOQUIZ-UHFFFAOYSA-N
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Patent
US04159273

Procedure details

The product of step (a) (1 g) in ethanol (50 ml) containing concentrated HCl (1 ml) was heated under reflux for 4 hours. Evaporation of the resulting solution to a volume of 20 mls caused the chromone ester, identical to that of Example 1(d) to crystallise.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([C:20]([O:22][CH2:23][CH3:24])=[O:21])[O:7][C:6]2[C:8]([CH2:16][CH2:17][CH3:18])=[C:9]3[C:14](=[CH:15][C:5]=2[C:4](=[O:19])[CH2:3]1)[CH2:13][CH2:12][CH2:11][CH2:10]3.Cl>C(O)C>[O:19]=[C:4]1[CH:3]=[C:2]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[O:7][C:6]2[C:8]([CH2:16][CH2:17][CH3:18])=[C:9]3[C:14](=[CH:15][C:5]1=2)[CH2:13][CH2:12][CH2:11][CH2:10]3

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
OC1(CC(C2=C(O1)C(=C1CCCCC1=C2)CCC)=O)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the resulting solution to a volume of 20 mls
CUSTOM
Type
CUSTOM
Details
identical to that of Example 1(d) to crystallise

Outcomes

Product
Name
Type
Smiles
O=C1C2=C(OC(=C1)C(=O)OCC)C(=C1CCCCC1=C2)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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